![molecular formula C15H9N5 B14610869 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-21-0](/img/structure/B14610869.png)
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a unique fusion of pyridine, triazine, and quinoline rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This reaction yields the desired triazinoquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
科学的研究の応用
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and thereby inhibiting cancer cell growth.
類似化合物との比較
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazine: This compound shares a similar triazine-pyridine structure but lacks the quinoline ring.
Pyrazoloquinolines: These compounds feature a pyrazole ring fused to a quinoline ring, offering different electronic and steric properties.
2-Thio-containing Pyrimidines: These compounds have a pyrimidine ring with a thio group, providing unique reactivity compared to triazinoquinolines.
Uniqueness
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline stands out due to its fused triazine-quinoline structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photophysical or biological activities.
特性
CAS番号 |
60075-21-0 |
|---|---|
分子式 |
C15H9N5 |
分子量 |
259.27 g/mol |
IUPAC名 |
3-pyridin-2-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H9N5/c1-2-6-11-10(5-1)14-13(9-17-11)18-15(20-19-14)12-7-3-4-8-16-12/h1-9H |
InChIキー |
SGFKTYFOWDJNNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



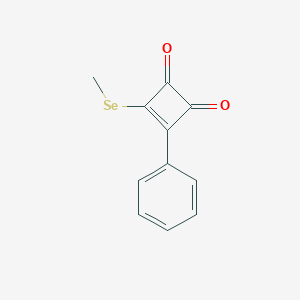




![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
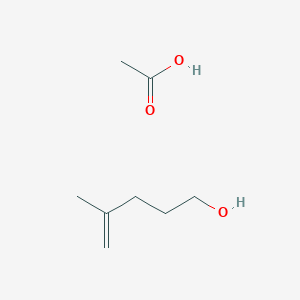
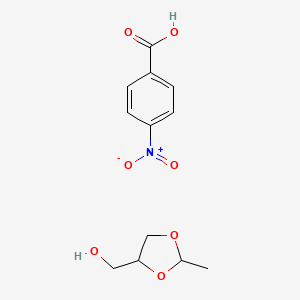
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
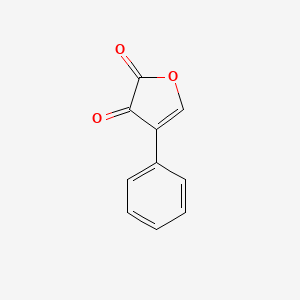
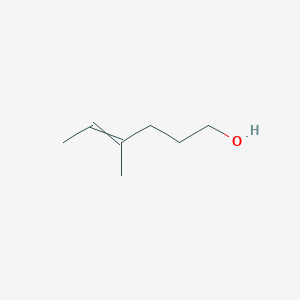
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
